molecular formula C13H10S B8817296 2-Methyldibenzothiophene CAS No. 30995-64-3

2-Methyldibenzothiophene

Cat. No. B8817296
CAS RN: 30995-64-3
M. Wt: 198.29 g/mol
InChI Key: VHUXLBLPAMBOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212159B1

Procedure details

For example, as a result of the nitration, the reaction between the 1H-benzo[de]anthracene of the asphaltene polycyclic core forms 6-nitro-1H-benzo[de]anthracene (19) and the nitration reaction with 2-methyldibenzo[b,d]thiophene yields 2-nitrodibenzo[b,d]thiophene (20).
Name
1H-benzo[de]anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
asphaltene polycyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-nitro-1H-benzo[de]anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C2C3C(C=C4C=2C=CC=C4)=CC=CC=3C=C1.[N+:18]([C:21]1[CH:22]=[CH:23][C:24]2C=CCC3=C4C(=C[C:34]=1[C:25]=23)C=CC=C4)([O-:20])=[O:19].C[C:39]1[CH:51]=[CH:50][C:42]2[S:43]C3C=CC=CC=3[C:41]=2[CH:40]=1>>[N+:18]([C:21]1[CH:22]=[CH:23][C:24]2[S:43][C:42]3[CH:50]=[CH:51][CH:39]=[CH:40][C:41]=3[C:25]=2[CH:34]=1)([O-:20])=[O:19]

Inputs

Step One
Name
1H-benzo[de]anthracene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC=2C=CC=C3C=C4C=CC=CC4=C1C23
Name
asphaltene polycyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-nitro-1H-benzo[de]anthracene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C3C(=C4C=CC=CC4=CC13)CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(SC3=C2C=CC=C3)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(SC3=C2C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.